molecular formula C13H19NO5 B1428088 [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol CAS No. 1443982-12-4

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Cat. No. B1428088
CAS RN: 1443982-12-4
M. Wt: 269.29 g/mol
InChI Key: KYVOORLWFWNIFG-UHFFFAOYSA-N
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Description

“[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol” is a chemical compound with the CAS Number: 1443982-12-4 . It has a molecular weight of 269.3 and its IUPAC name is [5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular formula is C13H19NO5 , and it has a molecular weight of 269.29 g/mol.

Scientific Research Applications

Antioxidant Properties Study

Research suggests that nitrophenyl derivatives can exhibit antioxidant properties. This compound could be used in studies to understand its radical scavenging ability and potential to protect against oxidative stress .

Neuropharmacology

The structure of this compound is somewhat similar to that of certain neuroactive substances. It could be used in the synthesis of molecules for the study of neurological disorders and brain chemistry .

Environmental Science

This compound’s reactivity with various environmental pollutants could be studied. It might be used to develop methods for the detection or neutralization of harmful substances in the environment.

Each of these applications leverages the unique chemical structure of [5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol, demonstrating its versatility in scientific research. The compound’s potential in these fields is supported by its properties and the current scientific literature .

Safety and Hazards

The compound is not intended for human or veterinary use. It should be handled with care to avoid ingestion, inhalation, or contact with skin or eyes .

properties

IUPAC Name

[5-methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-6,9,15H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVOORLWFWNIFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 2
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 3
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 4
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 5
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol
Reactant of Route 6
[5-Methoxy-4-(2-methylbutoxy)-2-nitrophenyl]methanol

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